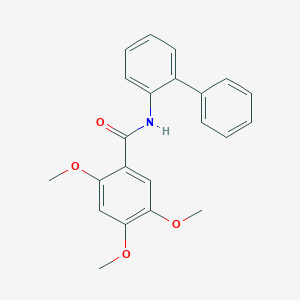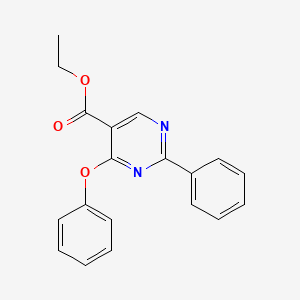![molecular formula C17H14ClN3O3 B1227419 2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1227419.png)
2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone is a pyridopyrimidine.
Scientific Research Applications
Antiallergy Activity
2-Chloro-6-[4-morpholinyl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone and its analogs have been studied for their potential as antiallergy agents. One study found that certain analogs of this compound showed promising oral activity as antiallergy agents, demonstrating superior effectiveness compared to existing drugs in rat models of allergic reactions (Schwender et al., 1979).
Cytotoxic Effects and Tubulin Polymerization Inhibition
Research has explored the cytotoxic effects of this compound derivatives on various cancer cell lines. One derivative was found to inhibit tubulin polymerization and demonstrated cytotoxic activity against leukemia and breast carcinoma cells (Raffa et al., 2004).
Anticonvulsant Activity
Several studies have investigated the anticonvulsant properties of this compound derivatives. These compounds have shown effectiveness in protecting against seizures in animal models, with some derivatives displaying low neurotoxicity and high potency as anticonvulsants (Wolfe et al., 1990).
Synthesis and Structural Studies
There has been significant research into the synthesis of various derivatives of this compound for different applications. Studies have focused on understanding the structural characteristics and reaction mechanisms of these compounds, which are crucial for their potential therapeutic applications (Ozaki et al., 1980).
Corrosion Inhibition
Recent research has also explored the use of this compound derivatives as corrosion inhibitors. These studies have involved both experimental and computational methods, such as density functional theory (DFT) calculations and molecular dynamic (MD) simulations, to evaluate their effectiveness in protecting metals like steel in acidic environments (Errahmany et al., 2020).
properties
Molecular Formula |
C17H14ClN3O3 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-chloro-6-(morpholine-4-carbonyl)pyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C17H14ClN3O3/c18-11-3-4-14-13(10-11)17(23)21-5-1-2-12(15(21)19-14)16(22)20-6-8-24-9-7-20/h1-5,10H,6-9H2 |
InChI Key |
UHWZOIHSRIYUPN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CN3C2=NC4=C(C3=O)C=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CN3C2=NC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5,7-Dibromo-2-oxo-3-indolyl)amino]thiourea](/img/structure/B1227336.png)

![N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B1227338.png)
![4-[2-Nitro-5-[4-(phenylmethyl)sulfonyl-1-piperazinyl]phenyl]morpholine](/img/structure/B1227340.png)
![N-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl]-2-butanamine](/img/structure/B1227341.png)
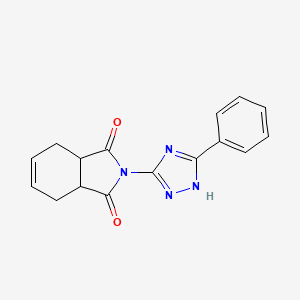
![2-[[4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]acetic acid ethyl ester](/img/structure/B1227343.png)
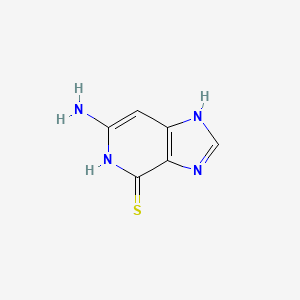
![2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide](/img/structure/B1227348.png)
![2-fluoro-N-[2-(3-pyridinyl)-3H-benzimidazol-5-yl]benzamide](/img/structure/B1227349.png)
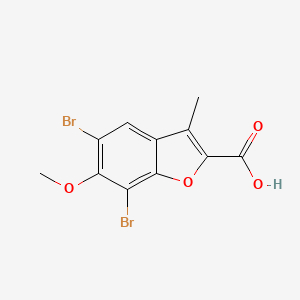
![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1227353.png)
